molecular formula C12H14F3NO3 B1432335 (R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide CAS No. 1391496-87-9

(R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide

Cat. No. B1432335
M. Wt: 277.24 g/mol
InChI Key: MKLCDCZNPIIAEI-MRVPVSSYSA-N
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Description

The compound is a derivative of AMG 487 , which is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethoxy groups are becoming increasingly important in both agrochemical research and pharmaceutical chemistry . The synthesis of such compounds often involves complex reactions and requires specialized knowledge in organic chemistry .


Molecular Structure Analysis

The trifluoromethoxy group in the compound likely confers increased stability and lipophilicity in addition to its high electronegativity .


Chemical Reactions Analysis

The biotransformation of AMG 487, a related compound, is dependent on CYP3A and results in the formation of two primary metabolites . It’s possible that “®-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide” may undergo similar metabolic pathways.

Scientific Research Applications

  • Application : This compound, also known as AMG 487, is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .
  • Method : The study involved multiple oral dosing of AMG 487 to human subjects and monitoring the pharmacokinetics .
  • Results : AMG 487 exhibited linear pharmacokinetics on both days 1 and 7 at the 25-mg dose, dose- and time-dependent kinetics were evident at the two higher doses. Nonlinear kinetics were more pronounced after multiple dosing .

Future Directions

Fluorinated compounds, including those with trifluoromethoxy groups, are becoming increasingly important in pharmaceutical research . Future research may focus on the synthesis, properties, and reactivity of these compounds .

properties

IUPAC Name

2-methoxy-N-[(1R)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3/c1-8(16-11(17)7-18-2)9-3-5-10(6-4-9)19-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLCDCZNPIIAEI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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